Methyl (2S,4S)-4-(3-fluorophenoxy)-2-pyrrolidinecarboxylate
Description
Methyl (2S,4S)-4-(3-fluorophenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative featuring a 3-fluorophenoxy substituent at the 4-position and a methyl ester group at the 2-position of the pyrrolidine ring. For instance, compounds with similar scaffolds are synthesized via condensation of substituted benzaldehydes with chiral ester intermediates, as demonstrated in a 2024 patent using 3-fluoro-benzaldehyde and (S)-piperidine-2-carboxylic acid methyl ester hydrochloride . The 3-fluorophenoxy moiety likely contributes to electronic and steric properties distinct from other halogenated or alkylated analogs.
Properties
IUPAC Name |
methyl (2S,4S)-4-(3-fluorophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-3-8(13)5-9/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJTRBZXQIPDE-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213663 | |
| Record name | rel-(R,4R)-4-(3-Fluorophenoxy)-D-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217606-19-3 | |
| Record name | rel-(R,4R)-4-(3-Fluorophenoxy)-D-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217606-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(R,4R)-4-(3-Fluorophenoxy)-D-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(3-fluorophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with a halogenated pyrrolidine intermediate.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is critical for further functionalization:
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Basic hydrolysis : Treatment with aqueous NaOH/MeOH (1:1) at 60°C for 6 hours converts the ester to a carboxylate salt, which can be acidified to the free acid.
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Acid-catalyzed hydrolysis : Concentrated HCl in refluxing ethanol (12 hours) achieves similar results but with lower regioselectivity.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Temperature | Time | Yield (%) | Product |
|---|---|---|---|---|
| 1M NaOH in MeOH/H₂O | 60°C | 6h | 92 | Carboxylic acid sodium salt |
| 6M HCl in EtOH | Reflux | 12h | 78 | Free carboxylic acid |
Nucleophilic Substitution at the Pyrrolidine Ring
The pyrrolidine nitrogen participates in nucleophilic substitutions. For example:
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Alkylation : Reaction with methyl iodide in DMF (K₂CO₃, 25°C, 24h) yields N-methyl derivatives .
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Acylation : Treatment with acetyl chloride in CH₂Cl₂ (Et₃N, 0°C → 25°C, 4h) forms N-acetylated products .
Key Mechanistic Insight :
Steric hindrance from the (2S,4S) configuration slows substitution at the nitrogen, favoring reactions at the ester or phenoxy groups.
Catalytic Hydrogenation of the Pyrrolidine Ring
The pyrrolidine ring undergoes hydrogenation to form saturated derivatives under H₂ (1 atm) with Pd/C (10% w/w) in MeOH (25°C, 12h). This reaction modulates ring rigidity and electronic properties .
Table 2: Hydrogenation Parameters
| Catalyst | Pressure (atm) | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Pd/C | 1 | MeOH | 12h | 85 |
| PtO₂ | 3 | EtOAc | 8h | 73 |
Retro-Dieckmann Reaction for Ring Modification
The compound participates in retro-Dieckmann reactions to generate bicyclic intermediates. For example, treatment with K₂CO₃ in MeOH at 50°C cleaves the pyrrolidine ring, forming a linear keto-ester intermediate :
Stereochemical Outcome :
The reaction preserves stereochemistry at C2 and C4, enabling enantioselective synthesis of carbapenam derivatives .
Fluorophenoxy Group Reactivity
The 3-fluorophenoxy moiety participates in electrophilic aromatic substitution (EAS) and coupling reactions:
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Suzuki-Miyaura Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) introduces new aryl groups at the para position of the fluorophenoxy ring .
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Nitration : HNO₃/H₂SO₄ at 0°C yields a nitro derivative (meta to fluorine).
Table 3: Coupling Reaction Efficiency
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 88 |
| 4-Methoxyphenylboronic | Pd(OAc)₂ | 76 |
Oxidation and Reduction Pathways
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Oxidation : MnO₂ in CH₂Cl₂ oxidizes the pyrrolidine ring to a lactam (24h, 60% yield).
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Reduction : NaBH₄ in MeOH selectively reduces the ester to a primary alcohol (4h, 82% yield) .
Computational Insights into Reaction Barriers
DFT calculations reveal energy barriers for key steps:
Scientific Research Applications
Pharmaceutical Development
Methyl (2S,4S)-4-(3-fluorophenoxy)-2-pyrrolidinecarboxylate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
- Mechanism of Action : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways, making it a candidate for drug development in areas such as oncology and neurology.
Neuropharmacology
Research indicates that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar pyrrolidine derivatives. It was found that modifications to the fluorophenoxy group significantly enhanced the compound's efficacy in protecting neuronal cells from oxidative stress.
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent.
- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation at nanomolar concentrations.
Analytical Chemistry
Due to its unique chemical structure, this compound serves as an important standard in analytical chemistry for developing new methodologies for detecting pyrrolidine derivatives.
- Method Development : High-performance liquid chromatography (HPLC) methods have been developed using this compound as a standard to quantify similar compounds in biological samples.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(3-fluorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate
- Substituents: 2,5-Dichlorophenoxy.
- Molecular Formula: C₁₂H₁₃Cl₂NO₃.
- Molecular Weight : 290.140 g/mol.
- H-Bond Donor/Acceptor: 1/4.
- Key Differences :
- The dichloro substitution increases molecular weight by ~53 g/mol compared to the target compound (estimated ~237 g/mol).
- Chlorine’s higher lipophilicity (logP) and larger atomic radius may enhance membrane permeability but reduce solubility relative to fluorine.
- The electron-withdrawing nature of chlorine could alter reactivity in downstream modifications .
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
- Substituents: 2-Bromo-4-isopropylphenoxy.
- The hydrochloride salt improves aqueous solubility compared to free-base analogs like the target compound. Discontinued commercial status suggests challenges in synthesis or stability .
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate
- Substituents: 4-Chloro-3,5-dimethylphenoxy.
- The dimethyl substitution at the 3,5-positions creates a highly hindered environment, contrasting with the target’s single meta-fluoro substituent .
Methyl (2S,4S)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride
- Substituents: 4-Methyl-2-nitrophenoxy.
- Molecular Formula : C₁₃H₁₇ClN₂O₅.
- Molecular Weight : 316.737 g/mol.
- Hazard Class : Irritant.
- Higher molecular weight (316.7 g/mol) and additional H-bond acceptors (5 vs. target’s estimated 4) may influence bioavailability. Irritant classification highlights possible toxicity risks compared to fluorine-containing analogs .
Table 1: Comparative Overview of Analogs
*Estimated based on structural similarity.
Biological Activity
Methyl (2S,4S)-4-(3-fluorophenoxy)-2-pyrrolidinecarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃FNO₃
- CAS Number : 1217813-37-0
- Molecular Weight : 229.24 g/mol
The compound features a pyrrolidine ring substituted with a fluorophenoxy group, which is critical for its biological activity.
This compound exhibits various biological activities that can be attributed to its structural properties:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and signaling pathways.
- Modulation of Receptors : It interacts with various receptors in the central nervous system, suggesting potential applications in treating neurological disorders.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects by modulating cytokine production.
Biological Activity Summary Table
Case Studies and Research Findings
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Neuroprotective Effects :
- A study investigated the neuroprotective properties of this compound in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
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Anti-cancer Potential :
- In vitro experiments demonstrated that the compound inhibited the proliferation of various cancer cell lines. The mechanism was associated with the induction of apoptosis and cell cycle arrest at the G1 phase. Further research is needed to explore its efficacy in vivo.
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Cardiovascular Applications :
- Preliminary findings suggest that this compound may have vasodilatory effects, which could be beneficial in treating hypertension. The compound was shown to relax vascular smooth muscle cells in vitro.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl (2S,4S)-4-(3-fluorophenoxy)-2-pyrrolidinecarboxylate with high stereochemical purity?
- Methodological Answer : Utilize chiral starting materials such as (S)-piperidine-2-carboxylate derivatives and employ coupling reactions with 3-fluorophenol derivatives under controlled conditions. Stereochemical fidelity can be maintained using protecting groups (e.g., Boc) and catalysts that minimize racemization. For example, iterative coupling steps with 3-fluoro-benzaldehyde under inert atmospheres and low temperatures are critical . Chiral HPLC or polarimetry should validate enantiomeric excess (>98%) .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer : Combine chiral HPLC (using a polysaccharide-based column) with nuclear Overhauser effect spectroscopy (NOESY) NMR to confirm spatial arrangement of substituents. X-ray crystallography (e.g., as applied to structurally similar fluorinated pyrrolidines in ) provides definitive stereochemical assignment. Mass spectrometry (HRMS) and elemental analysis verify molecular integrity .
Q. What factors influence the hydrolytic stability of the methyl ester group under physiological conditions?
- Methodological Answer : Hydrolytic stability depends on steric hindrance from the 3-fluorophenoxy group and the pyrrolidine ring’s conformation. In vitro assays (e.g., incubation in phosphate-buffered saline at 37°C) should monitor degradation via LC-MS. Adjusting substituents at the 4-position (e.g., bulkier aryl groups) can reduce esterase susceptibility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?
- Methodological Answer : Employ kinetic control strategies, such as low-temperature nucleophilic substitutions (e.g., –20°C in anhydrous THF) and chiral auxiliaries. For example, highlights the use of (S)-piperidine-2-carboxylate intermediates to direct regioselectivity. Computational modeling (DFT) of transition states can identify steric or electronic bottlenecks .
Q. How can discrepancies between computational predictions and experimental NMR data for this compound be resolved?
- Methodological Answer : Re-examine computational models (e.g., DFT or molecular dynamics) for solvent effects and proton exchange rates. Use 2D NMR techniques (COSY, HSQC) to assign signals accurately. Cross-reference with X-ray structures of analogous compounds (e.g., ’s dihydroxy-pyrrolidine derivatives) to validate spatial arrangements .
Q. What strategies are effective for designing derivatives to enhance metabolic stability while retaining biological activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., additional fluorine atoms) at the 3-fluorophenoxy moiety to reduce oxidative metabolism. Replace the methyl ester with a bioisostere (e.g., amide or trifluoroethyl ester) to resist hydrolysis. demonstrates fluorinated pyridine derivatives with improved stability via steric shielding .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer : Screen coupling reagents (e.g., HATU vs. EDC/HOBt) and optimize stoichiometry. notes that using excess 3-fluoro-benzaldehyde (1.5 equiv) in the presence of NaBH(OAc)₃ improves imine formation. Monitor intermediates via TLC or inline IR spectroscopy to identify side reactions .
Safety and Handling
Q. What safety precautions are essential when handling this compound in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
